molecular formula C13H17N3OS B5604671 N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B5604671
M. Wt: 263.36 g/mol
InChI Key: ZUQPHBFMANBPOL-GXDHUFHOSA-N
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Description

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group attached to a thiomorpholine ring, which is further connected to an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of benzaldehyde with thiomorpholine-4-acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base (benzylideneamino group). The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylideneamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzylamines, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzylideneamino group may facilitate binding to active sites, while the thiomorpholine ring could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-benzylideneamino]-2-morpholin-4-ylacetamide
  • N-[(E)-benzylideneamino]-2-piperidin-4-ylacetamide

Uniqueness

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPHBFMANBPOL-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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